molecular formula C12H20N2O2 B12855496 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B12855496
M. Wt: 224.30 g/mol
InChI Key: DIEOOYPBHUCZBQ-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, is characterized by the presence of a pyrrolidine ring substituted with ethyl, methyl, and pyrrolidin-1-ylmethyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring. The reaction conditions typically involve the use of reagents such as alkyl halides, amines, and carbonyl compounds under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrrolidine ring or the substituent groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The binding of the compound to these targets can lead to changes in cellular function and therapeutic effects.

Comparison with Similar Compounds

3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione can be compared to other similar compounds, such as pyrrolidine-2,5-dione derivatives and other pyrrolidine-based molecules. These compounds share a similar core structure but differ in their substituent groups, leading to variations in their biological activities and applications . The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

3-ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H20N2O2/c1-3-12(2)8-10(15)14(11(12)16)9-13-6-4-5-7-13/h3-9H2,1-2H3

InChI Key

DIEOOYPBHUCZBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1=O)CN2CCCC2)C

Origin of Product

United States

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